

The Pharmacokinetics of Tomivosertib: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

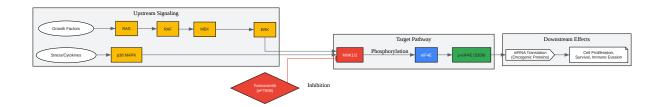
Introduction

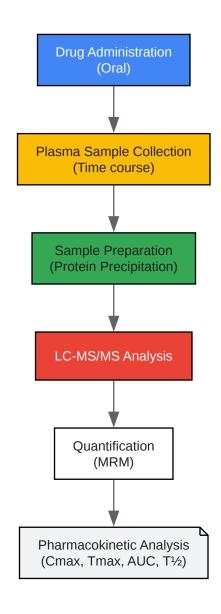
Tomivosertib (also known as eFT508) is a potent and highly selective, orally bioavailable small-molecule inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] By inhibiting these kinases, tomivosertib prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the translation of a subset of mRNAs that encode for proteins involved in tumor growth, proliferation, and immune evasion.[1] This guide provides a comprehensive overview of the current understanding of the pharmacokinetics of tomivosertib, summarizing available data from preclinical and clinical studies to inform ongoing research and development efforts.

Mechanism of Action and Signaling Pathway

Tomivosertib competitively inhibits the binding of ATP to both MNK1 and MNK2 with high potency, exhibiting IC50 values in the low nanomolar range.[1] This inhibition leads to a reduction in the phosphorylation of eIF4E at serine 209, thereby suppressing the translation of oncogenic proteins.[1] The MNK1/2-eIF4E signaling axis is a key downstream component of the RAS-ERK and p38 MAPK pathways, which are frequently dysregulated in cancer.[1][2]









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References

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